rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis
Description
rac-(3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis (hereafter referred to as Compound A) is a piperidine derivative featuring:
- A cis configuration of substituents at the 3R and 5S positions.
- A trifluoromethyl (-CF₃) group at position 5, enhancing lipophilicity and metabolic stability.
- A fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, commonly used in peptide synthesis for its base-labile properties.
- A carboxylic acid (-COOH) moiety at position 3, enabling further functionalization or salt formation.
Compound A is primarily utilized in medicinal chemistry and organic synthesis as a building block for bioactive molecules or catalysts .
Properties
Molecular Formula |
C22H20F3NO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)14-9-13(20(27)28)10-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,27,28) |
InChI Key |
BWLBMHNTWZKWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via sequential fluorination:
- Carboxylic Acid to Acyl Fluoride :
$$ \text{R-COOH} + \text{SF}4 \rightarrow \text{R-COF} + \text{SOF}2 + \text{HF} $$ . - Acyl Fluoride to Trifluoromethyl Group :
$$ \text{R-COF} + \text{SF}4 \rightarrow \text{R-CF}3 + \text{SOF}_2 $$ .
Key parameters include:
Stereochemical Considerations
The cis-(3R,5S) configuration arises from the stereochemistry of the starting piperidinecarboxylic acid. For example, nipecotic acid (3-piperidinecarboxylic acid) fluorination yields 3-(trifluoromethyl)piperidine, but positional isomerism must be controlled to achieve the 5-CF₃ substitution. Adjusting the starting material to 5-piperidinecarboxylic acid or employing ring-functionalization strategies can address this.
Fmoc Protection of the Piperidine Amine
After trifluoromethylation, the secondary amine on the piperidine ring is protected using Fmoc reagents. This step is critical for preventing unwanted side reactions in subsequent synthetic steps, particularly in peptide chemistry.
Synthetic Optimization and Yield Data
Data from CN102603611B and related studies highlight the impact of solvent composition and SF₄ stoichiometry on yield (Table 1).
Table 1. Optimization of Trifluoromethylation Conditions
| Starting Material | SF₄ (equiv) | Solvent (HF:CH₃Cl) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nipecotic acid | 2.7 | 1:1 | 85 | 77.9 |
| 4-Piperidine acid | 2.7 | 1:1 | 95 | 80.6 |
| 2-Chloro-4-acid | 2.1 | 1:1 | 85 | 53.9 |
The racemic nature of the product necessitates resolution techniques if enantiopure material is required. Chiral chromatography or enzymatic resolution can separate (3R,5S) and (3S,5R) diastereomers. However, the cited sources do not elaborate on asymmetric synthesis, suggesting the standard preparation yields a racemic mixture.
Industrial-Scale Considerations
- Safety : SF₄ and HF are highly toxic and corrosive. Closed systems with 316L stainless steel reactors are mandated.
- Purification : Distillation or recrystallization from chloroform/hexane mixtures achieves >95% purity.
Comparative Analysis of Alternative Routes
While SF₄ fluorination dominates industrial synthesis, academic studies explore alternatives:
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Biological Activity
The compound rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis (CAS: 2138337-54-7), is a piperidine derivative notable for its potential biological activities. This article delves into its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of the compound includes a piperidine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl moiety. Its molecular formula is with a molecular weight of approximately 419.4 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity.
Antibacterial Activity
Research indicates that piperidine derivatives exhibit varying degrees of antibacterial activity. For instance, studies have shown that compounds similar to rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid demonstrate moderate to strong activity against several bacterial strains.
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
This table illustrates the varying efficacy of related compounds against different bacterial strains, highlighting the potential for further investigation into the specific antibacterial properties of the target compound.
Enzyme Inhibition
Enzyme inhibition studies are crucial in understanding the therapeutic potential of piperidine derivatives. For example, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 1.21 ± 0.005 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the promising inhibitory effects of these compounds.
Case Studies
Several case studies have investigated the biological activities of piperidine derivatives:
- Study on Antibacterial Properties : A study evaluated various piperidine derivatives for their antibacterial effects against pathogenic bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial potency.
- AChE Inhibition Study : Research focused on synthesizing new piperidine derivatives and assessing their AChE inhibitory activities. The findings revealed that some derivatives exhibited potent inhibition comparable to established AChE inhibitors.
The mechanism by which rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid exerts its biological effects may involve interactions with specific receptors or enzymes. For instance, its structural components may facilitate binding to target sites on bacterial membranes or within enzyme active sites, leading to disruption of normal function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine Derivatives
a) Methoxy vs. Trifluoromethyl Substituents
- Compound B: rac-(3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methoxypiperidine-3-carboxylic acid (CAS: Not specified) Molecular Formula: C₂₂H₂₃NO₅ Molecular Weight: 381.43 g/mol Key Difference: Replaces the -CF₃ group with a methoxy (-OCH₃) group, reducing electronegativity and lipophilicity .
b) Pyrrolidine vs. Piperidine Core
- Compound C: rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Molecular Formula: C₂₂H₂₀F₃NO₄ Molecular Weight: 419.40 g/mol Key Difference: A pyrrolidine (5-membered ring) core instead of piperidine (6-membered), altering ring strain and conformational flexibility .
c) Acetyl vs. Fmoc Protecting Group
- Compound D: rac-(3R,5S)-1-acetyl-5-(trifluoromethyl)piperidine-3-carboxylic acid Molecular Formula: C₉H₁₂F₃NO₃ Molecular Weight: 239.19 g/mol Key Difference: Replaces Fmoc with an acetyl group, reducing steric bulk and altering stability under basic conditions .
Stereochemical Variations
a) Cis vs. Trans Isomerism
b) Cis-Furopyrrolidine Analog
- Compound F: rac-(3aR,6aR)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis Molecular Formula: C₂₂H₂₁NO₅ Molecular Weight: 379.41 g/mol Key Difference: Incorporates a fused furopyrrolidine ring system, modifying solubility and hydrogen-bonding capacity .
Functional Group Additions
a) Azidomethyl Substituent
- Compound G : 2-(((3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-(azidomethyl)pyrrolidin-3-yl)oxy)acetic acid
b) Cyclopentyl Substituent
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| A | C₂₃H₂₀F₃NO₄ | 419.40 | -CF₃, Fmoc | High lipophilicity, base-labile protecting group |
| B | C₂₂H₂₃NO₅ | 381.43 | -OCH₃, Fmoc | Moderate polarity, reduced metabolic stability |
| E | C₈H₁₃ClF₃NO₂ | 247.64 (HCl salt) | -CF₃, trans | Diastereomeric differences in solubility |
| F | C₂₂H₂₁NO₅ | 379.41 | Furopyrrolidine | Predicted density: 1.384 g/cm³ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
